(S)-But-3-yn-2-amine hydrochloride
Overview
Description
“(S)-But-3-yn-2-amine hydrochloride” is a chemical compound. It’s a hydrochloride, which is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Amine hydrochlorides represent latent forms of a more reactive free base .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. For example, amines can react with acids to form amine salts . More detailed information about the chemical reactions of this specific compound is not available.
Scientific Research Applications
Crystal Engineering and Cocrystals
- Crystal Engineering Approach : A strategy for designing cocrystals of pharmaceuticals involving hydrochloride salts is discussed. This includes interactions with chloride ions, as demonstrated in the cocrystallization of fluoxetine hydrochloride with organic acids, showing altered physical properties and dissolution rates in these cocrystals (Childs et al., 2004).
Functionalization of Polyesters
- Facile Functionalization of Polyesters : The synthesis of polyesters with pendant amine groups using thiol-yne chemistry, leading to biodegradable polymers with excellent cell penetration and gene delivery properties, is highlighted (Zhang et al., 2012).
Analytical Chemistry Applications
- Amine Determination by High-Performance Liquid Chromatography : A method for determining amino compounds using a condensation reaction with fluorescence detection, applicable in analyzing real wastewater and biological samples, is presented (You et al., 2006).
Protection of Amines and Amino Acids
- Developing a Novel Protecting Group for Amines : The creation of a novel C2-symmetric protecting group for amines, which can be deblocked under neutral conditions, is discussed, demonstrating its use in peptide synthesis and orthogonality with other protecting groups (Ramesh & Chandrasekaran, 2005).
Synthetic Chemistry
- Synthesis of Heterocyclic Compounds : The development of a tertiary amine-catalyzed formal annulation process providing a facile entry to heterocyclic compounds is discussed, including a detailed mechanism involving tandem substitution and Michael addition (Li et al., 2010).
Thermodynamic Modeling
- Thermodynamic Modeling of Aqueous Systems : A comprehensive model for calculating phase equilibria and speciation in aqueous mixtures containing neutralizing amines and corresponding hydrochlorides is presented. This model is particularly relevant for understanding the formation of amine hydrochlorides in multicomponent mixtures (Lencka et al., 2016).
Lanthanide Complexes
- Synthesis and Application in Polymerization : The synthesis of amine bis(phenolato)lanthanide complexes and their application in the polymerization of ε-caprolactone are detailed, highlighting their reactivity and characterization (Yao et al., 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound like “(S)-But-3-yn-2-amine hydrochloride” would depend on its specific chemical structure and properties. General safety measures for handling chemicals include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . More specific information about the safety and hazards of this compound is not available.
Properties
IUPAC Name |
(2S)-but-3-yn-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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